molecular formula C17H17FI2N2O B5052229 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol

Cat. No.: B5052229
M. Wt: 538.14 g/mol
InChI Key: UATFDGMZJNXMEF-UHFFFAOYSA-N
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Description

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a diiodophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

    Substitution with fluorophenyl group: The piperazine ring is then substituted with a fluorophenyl group through a nucleophilic substitution reaction.

    Introduction of diiodophenol moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diiodophenol moiety to dihydroxy derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and diiodophenol moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted phenyl and piperazine derivatives.

Scientific Research Applications

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an irreversible and non-competitive inhibitor of ENTs, reducing the Vmax of nucleoside uptake without affecting the Km . This inhibition is crucial for its potential therapeutic effects, particularly in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual role as an inhibitor of ENTs and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FI2N2O/c18-14-3-1-2-4-16(14)22-7-5-21(6-8-22)11-12-9-13(19)10-15(20)17(12)23/h1-4,9-10,23H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATFDGMZJNXMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC(=C2)I)I)O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FI2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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